Vicriviroc

Catalog No.
S559713
CAS No.
306296-47-9
M.F
C28H38F3N5O2
M. Wt
533.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vicriviroc

CAS Number

306296-47-9

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Synonyms

1-((4,6-dimethyl-5-pyrimidinyl)carbonyl)-4-(4-(2-methoxy-4-(trifluoromethyl)phenyl)ethyl-3-methyl-1-piperazinyl)-4-methylpiperidine Sch 417690 Sch-417690 Sch417690 vicriviroc

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Description

(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.

Vicriviroc is a small molecule antagonist of the CCR5 chemokine receptor. This means it binds to and blocks the CCR5 receptor on the surface of cells, preventing HIV-1 from using CCR5 to enter those cells. HIV-1 can utilize two main chemokine receptors, CCR5 and CXCR4, to enter immune system cells. Individuals who have a natural mutation in the CCR5 gene, CCR5-delta32, are largely resistant to HIV infection. This mutation prevents the CCR5 receptor from functioning normally. Vicriviroc works by mimicking this mutation, making cells resistant to HIV-1 infection via the CCR5 pathway [].

Pre-clinical Studies:

Prior to human trials, Vicriviroc was studied in cell cultures and animal models. These studies demonstrated that Vicriviroc could effectively block HIV-1 entry into CD4+ T cells, a type of immune cell that HIV-1 targets []. Additionally, Vicriviroc showed efficacy in preventing HIV-1 transmission in animal models []. These pre-clinical studies provided the foundation for further investigation in human trials.

Clinical Trials:

Vicriviroc has been evaluated in multiple clinical trials for the treatment of HIV-1 infection. These trials have assessed its efficacy and safety both as a single agent and in combination with other antiretroviral drugs []. The results of these trials have shown that Vicriviroc can be effective in suppressing HIV-1 viral load when used in combination with other antiretroviral therapies. However, Vicriviroc has not been shown to be effective as a single agent for the treatment of HIV-1 infection [].

Ongoing Research:

While Vicriviroc is an approved treatment for HIV-1 infection, research into its applications continues. Areas of ongoing investigation include:

  • Combination therapies: Researchers are exploring the use of Vicriviroc in combination with other novel antiretroviral drugs to develop more effective treatment regimens.
  • Long-acting formulations: Long-acting formulations of Vicriviroc are being developed to improve adherence to treatment.
  • Prevention of HIV transmission: Studies are ongoing to evaluate the potential of Vicriviroc for pre-exposure prophylaxis (PrEP) to prevent HIV infection in uninfected individuals.

Vicriviroc is a small molecule compound that acts as a potent antagonist of the C-C chemokine receptor type 5, commonly known as CCR5. This receptor plays a critical role in the entry of the human immunodeficiency virus type 1 into host cells. By binding to CCR5, vicriviroc prevents the interaction between the virus and its coreceptor, thereby inhibiting viral entry and replication. The compound was developed through high-throughput screening and structure-activity relationship analysis, demonstrating superior binding affinity and antiviral activity compared to earlier compounds like SCH-C .

Vicriviroc acts as a CCR5 antagonist. HIV-1 utilizes the CCR5 receptor on the surface of immune cells to gain entry. Vicriviroc binds to CCR5 at a site distinct from the HIV-1 binding site, causing a conformational change that prevents the virus from effectively attaching and entering the cell [].

Vicriviroc is characterized by its unique chemical structure, which includes a piperazine core and a trifluoromethyl phenyl group. Its molecular formula is C28H38F3N5O2, and it has a molecular weight of 533.6 g/mol. The compound undergoes metabolic reactions primarily via the cytochrome P450 3A4 enzyme system, leading to several metabolites including N-Desalkylvicriviroc and O-Desmethylvicriviroc . The specific binding interactions with CCR5 involve hydrophobic and electrostatic forces, which induce conformational changes in the receptor that prevent HIV from entering host cells .

Vicriviroc exhibits significant biological activity against HIV-1, particularly strains that utilize CCR5 as a coreceptor for cell entry. In vitro studies have shown that vicriviroc can inhibit HIV replication with an IC90 value below 13 nM. Clinical trials have demonstrated that vicriviroc can reduce HIV RNA levels significantly in infected individuals, with some trials reporting declines of over 1.5 log10 copies/mL . Furthermore, it has been shown to increase CD4 cell counts in patients undergoing treatment .

The synthesis of vicriviroc involves several steps that typically include the formation of the piperazine ring and subsequent modifications to introduce various functional groups. The synthetic pathway can be complex due to the need for precise control over stereochemistry and functionalization at specific positions on the aromatic rings . The compound's synthesis has been optimized for high yield and purity to facilitate its use in clinical settings.

Vicriviroc is primarily being investigated for its application in treating HIV infection. Its ability to inhibit CCR5 makes it a valuable candidate for antiretroviral therapy, particularly for patients with R5-tropic HIV strains. Additionally, due to its favorable pharmacokinetic properties—such as high oral bioavailability and a long half-life—vicriviroc is suitable for once-daily dosing regimens . Ongoing clinical trials continue to explore its efficacy in various treatment combinations.

Studies on vicriviroc's interactions with other drugs have revealed that it is metabolized by CYP3A4 but does not significantly inhibit other cytochrome P450 enzymes. This characteristic may allow for safer co-administration with other medications that are also metabolized by this pathway. Additionally, it has been found that co-administration with ritonavir can enhance vicriviroc's bioavailability without necessitating dosage adjustments .

Several compounds exhibit similar mechanisms of action as vicriviroc by targeting CCR5 or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
MaravirocCCR5 antagonistFirst approved CCR5 inhibitor; used in clinical practice
SCH-CCCR5 antagonistEarlier compound with less potency than vicriviroc
Pro140Monoclonal antibody against CCR5Targets CCR5 differently; offers potential for long-term use
CenicrivirocDual CCR2/CCR5 antagonistBroader spectrum of action; targets additional pathways

Vicriviroc stands out due to its high binding affinity for CCR5, lower risk of cardiac side effects compared to SCH-C, and favorable pharmacokinetic properties supporting once-daily dosing regimens . Its unique trifluoromethyl phenyl group allows for strong interactions with specific residues on the CCR5 receptor, enhancing its efficacy as an antiviral agent.

Vicriviroc represents a complex pyrimidine-based small molecule with the molecular formula C28H38F3N5O2 and a molecular weight of 533.64 grams per mole [1]. The compound exhibits a sophisticated molecular architecture characterized by multiple heterocyclic ring systems interconnected through carefully positioned linkages [1] [2]. The International Union of Pure and Applied Chemistry nomenclature describes vicriviroc as (4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone [1].

The molecular architecture of vicriviroc encompasses several distinct structural domains that contribute to its biological activity [1] [2]. The central core features a pyrimidine ring system substituted at positions 4 and 6 with methyl groups, providing a foundation for the molecule's overall geometry [1]. This pyrimidine core connects through a carbonyl linkage to a methylated piperidine ring, which serves as the primary scaffold for the molecule's three-dimensional structure [1] [2].

Table 1: Vicriviroc Molecular Properties

PropertyValueReference
Molecular FormulaC28H38F3N5O2 [1]
Molecular Weight533.64 g/mol [1]
Monoisotopic Mass533.297760 Da [4]
Carbon Content63.02% [5]
Hydrogen Content7.18% [5]
Fluorine Content10.68% [5]
Nitrogen Content13.12% [5]
Oxygen Content6.00% [5]

The stereochemical complexity of vicriviroc arises from the presence of two defined chiral centers within its molecular framework [1] [4]. These stereogenic centers are specifically configured as (3S) at the piperazine ring and (1R) at the benzylic position bearing the methoxy substituent [1] [4]. The absolute configuration of these chiral centers plays a critical role in determining the compound's three-dimensional shape and subsequent biological activity [19].

The trifluoromethyl-substituted phenyl ring represents another significant structural feature, contributing both to the molecule's lipophilicity and its electronic properties [1] [2]. This aromatic system connects to the chiral benzylic carbon through a methoxy-bearing ethyl chain, creating a flexible linkage that allows for conformational adjustments while maintaining the overall molecular architecture [1].

The piperazine ring system serves as a crucial structural element, bridging the trifluoromethylphenyl domain with the methylated piperidine core [1] [2]. This six-membered saturated heterocycle introduces additional conformational flexibility while maintaining the spatial relationships necessary for biological activity [19]. The methyl substitution at the 3-position of the piperazine ring contributes to the stereochemical definition of the molecule and influences its overall pharmacological profile [1].

Conformational analysis of vicriviroc reveals that the molecule adopts specific three-dimensional arrangements that optimize intramolecular interactions while minimizing steric conflicts [23] [24]. Computational studies have demonstrated that the compound exhibits restricted rotation around certain bonds, particularly those connecting the aromatic systems to the heterocyclic cores [23]. These conformational preferences directly impact the molecule's ability to interact with its biological targets and influence its overall physicochemical properties [24].

The electronic distribution within vicriviroc reflects the influence of the various heteroatoms and functional groups present in its structure [1]. The nitrogen atoms in both the pyrimidine and piperazine rings contribute to the molecule's basicity and hydrogen bonding capabilities [19]. The trifluoromethyl group significantly affects the electronic density of the adjacent phenyl ring, creating regions of altered reactivity and binding potential [1] [2].

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of vicriviroc has been extensively developed to support various research applications, particularly in the areas of pharmacokinetics, metabolism studies, and receptor binding investigations [8]. The strategic incorporation of isotopic labels into the vicriviroc molecule enables researchers to track the compound's distribution, transformation, and elimination in biological systems without significantly altering its pharmacological properties [8] [9].

Table 2: Vicriviroc Isotopic Labeling Applications

Isotope TypePrimary ApplicationSpecific ActivitySynthesis Approach
Tritium (³H)Receptor binding studies46-75 Ci/mmolPhotocatalytic exchange
Carbon-14 (¹⁴C)ADME studiesStandard levelsMulti-step incorporation
Deuterium (²H4)Bioanalytical standardsNot specifiedSynthetic modification
Deuterium (general)Multiple site labelingVariableDual pathway exchange

The development of isotopically labeled vicriviroc has required sophisticated synthetic methodologies that preserve the compound's stereochemical integrity while introducing the desired isotopic markers [8]. These approaches have been designed to accommodate the various research requirements, from low specific activity materials for preliminary studies to high specific activity preparations for detailed mechanistic investigations [8] [9].

Recent advances in isotopic labeling technology have enabled the preparation of multiple isotopically labeled forms of vicriviroc simultaneously [9] [11]. These developments have significantly enhanced the efficiency of isotopic labeling procedures while maintaining the high quality and purity standards required for pharmaceutical research applications [9].

Tritium Exchange Techniques

Tritium labeling of vicriviroc has been accomplished through advanced hydrogen isotope exchange methodologies that enable selective incorporation of tritium atoms at specific molecular positions [8] [9]. The synthesis of both low and high specific activity tritiated vicriviroc has been successfully achieved using specialized exchange techniques [8].

Low specific activity [³H]vicriviroc was initially prepared for preliminary absorption, distribution, metabolism, and excretion evaluations [8]. This preparation utilized controlled tritium exchange conditions that introduced tritium labels while maintaining the compound's structural integrity and biological activity [8]. The resulting material provided sufficient radioactive labeling for initial pharmacokinetic studies and metabolic pathway identification [8].

High specific activity [³H]vicriviroc preparation represented a more sophisticated synthetic challenge, requiring specialized methodologies to achieve the elevated radioactive content necessary for receptor binding studies [8] [9]. The successful synthesis of this material enabled detailed investigations of vicriviroc's interaction with its biological targets at the molecular level [8].

Recent developments in tritium labeling have introduced heterogeneous photocatalytic hydrogen isotope exchange methodologies using cadmium sulfide quantum dot catalysts [9] [11]. This innovative approach enables simultaneous labeling of multiple carbon-hydrogen bonds through a dual pathway mechanism that operates both in solution and on the catalyst surface [9] [11]. The method has demonstrated particular effectiveness for labeling challenging molecular positions, including secondary amine and ether alpha positions [9].

The quantum dot-catalyzed tritiation process has achieved specific activities of up to 75 Ci/mmol for vicriviroc analogs [9] [11]. This methodology offers significant advantages over traditional tritium exchange techniques, including improved labeling efficiency, reduced reaction times, and enhanced selectivity for specific molecular positions [9] [11]. The process has been successfully applied to incorporate tritium at both benzylic and alpha-amino carbon positions within the vicriviroc structure [9].

Carbon-14 Incorporation Pathways

Carbon-14 labeling of vicriviroc has been developed primarily to support definitive absorption, distribution, metabolism, and excretion studies, including human absorption, metabolism, and excretion investigations [8]. The incorporation of carbon-14 labels requires strategic synthetic planning to position the radioactive carbon atoms at metabolically stable positions within the molecule [8] [12].

The synthesis of [¹⁴C]vicriviroc involves multi-step incorporation pathways that introduce the carbon-14 label during key synthetic transformations [8] [12]. These pathways are designed to maximize the efficiency of carbon-14 utilization while ensuring that the labeled positions provide meaningful information about the compound's metabolic fate [8].

Carbon-14 radiolabeling procedures for pharmaceutical compounds like vicriviroc follow established protocols that have been refined to minimize radioactive waste generation while maximizing labeling efficiency [12]. These methodologies incorporate carbon-14 at specific molecular positions that are expected to remain intact during initial metabolic transformations, providing clear tracking of the parent compound and its primary metabolites [12].

The strategic placement of carbon-14 labels in vicriviroc enables comprehensive metabolic studies that can identify transformation pathways, metabolite structures, and elimination routes [8] [12]. This information proves essential for understanding the compound's pharmacokinetic profile and for regulatory submissions requiring detailed metabolic data [8].

Deuterated Analog Synthesis

Deuterated analogs of vicriviroc have been synthesized for multiple research applications, including their use as internal standards for liquid chromatography-mass spectrometry bioanalytical methods [8] [13]. The preparation of [²H4]vicriviroc specifically addresses the need for stable isotope-labeled internal standards that enable accurate quantification of vicriviroc in biological matrices [8].

The development of deuterated vicriviroc analogs has been pursued by pharmaceutical companies as potential therapeutic agents with improved pharmacokinetic properties [13]. Concert Pharmaceuticals has investigated deuterated vicriviroc analogs as part of their deuterium-modification platform, exploring the potential for enhanced metabolic stability and improved therapeutic profiles [13].

Contemporary deuteration methodologies have advanced significantly with the introduction of dual hydrogen isotope exchange pathways that enable simultaneous deuterium incorporation at multiple molecular sites [9] [11]. These techniques utilize heterogeneous photocatalytic systems that can selectively deuterate challenging positions, including secondary alpha-amino sites and ethereal alpha positions [9] [11].

The quantum dot-catalyzed deuteration approach has demonstrated exceptional versatility in labeling vicriviroc-related structures [9] [11]. This methodology enables deuterium incorporation at benzylic positions, alpha-amino carbons, and other activated sites through a mechanism that combines solution-phase and surface-catalyzed exchange processes [9] [11]. The technique has achieved deuteration efficiencies ranging from 32% to 97% at various molecular positions, depending on the specific structural environment [9].

Recent patent literature has documented synthetic approaches for preparing deuterated vicriviroc derivatives with specific deuterium placement patterns [14]. These methodologies focus on introducing deuterium atoms at positions that are susceptible to metabolic oxidation, potentially leading to compounds with extended half-lives and improved therapeutic windows [14].

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Exact Mass

533.29775996 g/mol

Monoisotopic Mass

533.29775996 g/mol

Heavy Atom Count

38

UNII

TL515DW4QS

Related CAS

394730-30-4 599179-03-0 (maleate) 541503-48-4 (HCl) 306296-47-9 (free base) 541503-81-5(malate)

Drug Indication

Investigated for use/treatment in HIV infection and viral infection.

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.

Metabolism Metabolites

Metabolised primarily by the CYP3A4 system
Vicriviroc has known human metabolites that include N-Desalkylvicriviroc, Vicriviroc N-oxide, and O-Desmethylvicriviroc.

Wikipedia

Vicriviroc

Dates

Modify: 2024-04-14
Idemyor V: Human immunodeficiency virus (HIV) entry inhibitors (CCR5 specific blockers) in development: are they the next novel therapies? HIV Clin Trials. 2005 Sep-Oct;6(5):272-7. [PMID:16306033]
Emmelkamp JM, Rockstroh JK: CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Eur J Med Res. 2007 Oct 15;12(9):409-17. [PMID:17933722]
Ghosal A, Ramanathan R, Yuan Y, Hapangama N, Chowdhury SK, Kishnani NS, Alton KB: Identification of human liver cytochrome P450 enzymes involved in biotransformation of vicriviroc, a CCR5 receptor antagonist. Drug Metab Dispos. 2007 Dec;35(12):2186-95. Epub 2007 Sep 7. [PMID:17827338]

Explore Compound Types